molecular formula C11H12O2 B1587953 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid CAS No. 37868-26-1

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Cat. No. B1587953
CAS RN: 37868-26-1
M. Wt: 176.21 g/mol
InChI Key: TULDPXYHBFBRGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid” can be achieved through chemical synthesis methods . The specific synthesis pathway would require a more detailed understanding of laboratory conditions and chemical steps .


Molecular Structure Analysis

The IUPAC name for this compound is (2,3-dihydro-1H-inden-2-ylamino)acetic acid . The InChI code is 1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid” is 191.23 . It is a powder at room temperature . The compound is stable under normal temperatures but may decompose under high temperatures .

Scientific Research Applications

1. Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : The methods of application vary depending on the specific biological activity being targeted. The indole nucleus is often added to medicinal compounds that are biologically active pharmacophores .

2. Antibacterial and Antifungal Studies of 2,3-dihydro-1H-inden-1-one Candidates

  • Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
  • Methods of Application : The derivatives were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results or Outcomes : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

3. Antioxidant Agents

  • Application Summary : (E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides, a new class of antioxidant agents, were synthesized .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes : The compound (E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-p-tolylthiosemicarbazide (109) was found to be the most potent compound .

4. Retinoic Acid Metabolism Blocking Agents

  • Application Summary : Indene derivatives have been synthesized and evaluated as retinoic acid metabolism blocking agents .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes : Alkoxy-substitution at the 2-position harmed the cell proliferation inhibitory activity of the compounds in both cell lines while the isopropyl group at the same position is favourable .

5. Antiviral Agents

  • Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the source .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

6. Biochemical Reagent

  • Application Summary : (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

This compound is considered an organic compound and should be handled and stored under safe laboratory conditions . It should be avoided from contact with skin and eyes, and inhalation of its vapor should be prevented . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULDPXYHBFBRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409166
Record name 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

CAS RN

37868-26-1
Record name 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of acid 146 (10.0 g, 53.1 mmol) in MeOH (45 mL) and dioxane (150 mL) with Pd/C (10%, 1.0 g) was stirred under H2 (40 psi) for 16 h. The mixture was filtered through Celite and the solvent evaporated to give acid 147 as an off-white solid: mp 85-88° C. [lit. (Nagasawa et al., Japanese Patent 04338358, 1992) 89-91° C.]; 1H NMR δ 8.47 (br s, 1H, OH), 7.08-7.18 (m, 4H, H-4, H-5, H-6, H-7), 2.99-3.06 (m, 2H, H-1, H-3), 2.69-2.74 (m, 1H, H-2), 2.53-2.60 (m, 2H, H-1, H-3), 2.48 (d, J=7.4 Hz, 2H, CH2CO2).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Reactant of Route 5
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Reactant of Route 6
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Citations

For This Compound
3
Citations
Y Wang, P Wang, H Ma, W Zhu - Expert opinion on therapeutic …, 2013 - Taylor & Francis
Introduction: 2,5-Diketopiperazines (DKPs) are cyclic dipeptides from two amino acids with or without further structural modifications in DKP nucleus. These DKPs demonstrated …
Number of citations: 60 www.tandfonline.com
MW Wilson, L Shu, V Hinkovska-Galcheva… - ACS chemical …, 2020 - ACS Publications
There remain no approved therapies for rare but devastating neuronopathic glyocosphingolipid storage diseases, such as Sandhoff, Tay-Sachs, and Gaucher disease type 3. We …
Number of citations: 12 pubs.acs.org
CM Chan - 2019 - theses.lib.polyu.edu.hk
The development of catalytic CN bonds formation is one of the major research topics in synthetic chemistry owing to the ubiquity of amino groups in natural products, synthetic …
Number of citations: 2 theses.lib.polyu.edu.hk

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